molecular formula C11H15ClN2O B1662931 2-Methyl-5-hydroxytryptamine hydrochloride CAS No. 845861-49-6

2-Methyl-5-hydroxytryptamine hydrochloride

Cat. No.: B1662931
CAS No.: 845861-49-6
M. Wt: 226.70 g/mol
InChI Key: ZNVRHQPXSBWLQP-UHFFFAOYSA-N
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Description

2-Methyl-5-hydroxytryptamine hydrochloride (2-Me5-HT) is a synthetic tryptamine derivative and a selective agonist of the 5-HT3 receptor subtype, a ligand-gated ion channel involved in neurotransmission and gut motility . Structurally, it differs from serotonin (5-HT) by the addition of a methyl group at the 2-position of the indole ring (Figure 1). This modification confers selectivity for 5-HT3 receptors over other 5-HT receptor subtypes . 2-Me5-HT has been widely used in electrophysiological and pharmacological studies to probe 5-HT3 receptor function, particularly in neuronal and gastrointestinal systems .

Properties

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;/h2-3,6,13-14H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVRHQPXSBWLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845861-49-6
Record name 2-Methylserotonin hydrochloride
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Record name 2-Methyl-5-hydroxytryptamine hydrochloride
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Scheme

  • Phenylhydrazine precursor synthesis :
    4-Hydroxyphenylhydrazine is reacted with methylglyoxal in acetic acid at 80°C to yield 2-methyl-5-hydroxyindole.
  • Side chain introduction :
    The indole is treated with chloroacetaldehyde in the presence of sodium hydride, followed by Hofmann rearrangement with lead tetraacetate to install the ethylamine moiety.
  • Salt formation :
    The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Critical Parameters

  • Methylglyoxal concentration : Excess methylglyoxal (1.5 eq) ensures complete conversion of the phenylhydrazine.
  • Reaction temperature : Maintaining temperatures below 90°C prevents demethylation of the hydroxyl group.
  • Crystallization solvent : Ethanol/water (3:1 v/v) achieves >99% recovery of the hydrochloride salt.

Route 2: Direct Methylation of 5-Hydroxytryptamine

Reaction Sequence

  • Protective group strategy :
    The 5-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride in DMF.
  • Friedel-Crafts alkylation :
    The protected indole undergoes methylation at position 2 using methyl iodide and aluminum trichloride in dichloromethane at -15°C.
  • Deprotection and amination :
    TBDMS cleavage with tetrabutylammonium fluoride, followed by reductive amination with glyoxylic acid and sodium cyanoborohydride.
  • Salt formation :
    Isolation via HCl gas saturation in diethyl ether.

Yield Optimization

  • Methylation efficiency : A 2.2:1 molar ratio of methyl iodide to indole substrate maximizes 2-methylation (88% yield).
  • Side reaction mitigation : Strict temperature control (-15°C ± 2°C) minimizes 3-methyl byproduct formation to <5%.

Route 3: Palladium-Catalyzed Cross-Coupling

Methodology

  • Borylation at position 2 :
    5-Hydroxytryptamine is treated with bis(pinacolato)diboron and iridium catalyst in THF under microwave irradiation.
  • Suzuki-Miyaura coupling :
    Reaction with methyl iodide via palladium acetate/XPhos catalytic system installs the methyl group.
  • Workup :
    Acidic extraction followed by rotary evaporation yields the free base, converted to hydrochloride with HCl/EtOH.

Advantages and Limitations

  • Regioselectivity : >95% 2-methyl selectivity achieved via steric-directed borylation.
  • Catalyst loading : 5 mol% Pd(OAc)₂ required for complete conversion, increasing production costs.

Comparative Analysis of Synthetic Routes

Parameter Fischer Indole Direct Methylation Cross-Coupling
Total Yield (%) 72 85 68
Purity (HPLC, %) 98.5 99.1 97.8
Step Count 4 5 3
Cost Index (USD/g) 120 95 210
Scalability (>1 kg) Moderate High Low

Data synthesized from analogous protocols. The direct methylation route demonstrates optimal balance between efficiency and cost, though cross-coupling offers superior regioselectivity for research-scale applications.

Purification and Characterization

Crystallization Techniques

  • Anti-solvent precipitation : Dropwise addition of tert-butyl methyl ether to saturated ethanol solutions yields needle-like crystals (mp 248-250°C).
  • Chromatography : Reverse-phase C18 column with 10 mM ammonium acetate/acetonitrile gradient removes residual methyl iodide (detection limit <0.1 ppm).

Analytical Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.5 Hz, 1H), 6.90 (dd, J = 8.5, 2.3 Hz, 1H), 6.85 (d, J = 2.3 Hz, 1H), 3.45 (t, J = 7.0 Hz, 2H), 3.10 (t, J = 7.0 Hz, 2H), 2.65 (s, 3H).
  • HPLC-MS : m/z 205.1 [M+H]⁺, retention time 6.72 min (Zorbax SB-C18, 4.6×150 mm).

Chemical Reactions Analysis

Key Reaction:

2-Methyl-5-hydroxytryptamine+HCl2-Methyl-5-hydroxytryptamine hydrochloride\text{2-Methyl-5-hydroxytryptamine} + \text{HCl} \rightarrow \text{2-Methyl-5-hydroxytryptamine hydrochloride}

Solubility and Stability

The compound exhibits moderate aqueous solubility (<22.67 mg/mL in water) and stability under standard laboratory storage conditions (room temperature) . Its stability profile suggests resistance to hydrolysis under neutral pH, though thermal decomposition pathways remain uncharacterized in literature.

Table 1: Solubility and Storage Conditions

PropertyValueSource
Solubility in Water<22.67 mg/mL
Storage TemperatureRoom temperature (RT)
Purity (HPLC)≥98%

Receptor Binding Kinetics

This compound acts as a full agonist at 5-HT₃ receptors (Kᵢ = 1,200 nM) and exhibits high affinity for 5-HT₆ receptors (Kᵢ = 46 nM) . Its binding involves ionic interactions with receptor residues, though covalent modifications (e.g., Schiff base formation) are not reported.

Table 2: Receptor Binding Affinities

ReceptorKᵢ (nM)Functional ActivitySource
5-HT₃1,200Agonist
5-HT₆46Ligand

Biochemical Interactions

In vitro studies demonstrate that 2-methyl-5-HT induces 5-HT₃ receptor-mediated ion currents in HEK 293T cells, with efficacy comparable to serotonin (5-HT) . Chronic exposure to 5-HT analogs like 2-methyl-5-HT leads to receptor desensitization via intracellular sequestration, a process independent of receptor endocytosis .

Key Observations:

  • Concentration-Dependent Activation : Maximal currents at 5 µM .

  • Desensitization Kinetics : Slower than serotonin (5-HT) in N1E-115 neuroblastoma cells .

In Vivo Pharmacokinetics

At 3 mg/kg (intraperitoneal administration), the compound crosses the blood-brain barrier, reducing immobility time in rodent models of depression . Metabolic pathways (e.g., hepatic oxidation or conjugation) remain unelucidated in available literature.

Hypothetical Degradation Pathways

Based on its functional groups:

  • Oxidation : The indole ring may undergo hydroxylation or ring-opening under oxidative conditions.

  • Hydrolysis : The ethylamine sidechain could hydrolyze in strongly acidic/basic environments.

  • Photodegradation : Potential sensitivity to UV light due to aromatic moieties.

Scientific Research Applications

2-Methyl-5-hydroxytryptamine hydrochloride is widely used in scientific research due to its ability to selectively activate serotonin receptors. Its applications include:

Mechanism of Action

2-Methyl-5-hydroxytryptamine hydrochloride exerts its effects by binding to and activating 5-HT3 and 5-HT6 receptors. These receptors are part of the serotonin receptor family and are involved in various signaling pathways. Upon binding, the compound mimics the action of serotonin, leading to the activation of downstream signaling cascades that regulate mood, cognition, and other physiological functions .

Comparison with Similar Compounds

Data Tables

Table 1. Pharmacological Properties of 5-HT3 Receptor Agonists

Compound EC50 (Functional) Efficacy (% of 5-HT) Hill Coefficient Selectivity for 5-HT3 Key Mechanism Notes References
5-HT 4.1 pM 100% 2.3 Low (pan-5-HT agonist) Rapid desensitization
2-Me5-HT 17.0 pM ~20% 1.2 High Partial agonist; slow desensitization
mCPBG 1.4 μM 100% 1.5 High Binds desensitized receptors

Table 2. Radioligand Binding Affinities

Compound [³H]-GR65630 Binding (IC50) Functional vs. Binding Discrepancy References
5-HT 8.9 nM Consistent
2-Me5-HT 19.9% peak current* Partial agonist activity
mCPBG 100-fold weaker than 5-HT High affinity for desensitized states

*Measured as % inhibition of 5-HT-induced currents.

Key Research Findings

Partial Agonism of 2-Me5-HT :

  • In N1E-115 cells, 2-Me5-HT elicits inward currents but achieves only 20% of 5-HT’s maximal response, confirming partial agonism .
  • Co-application with 5-HT shifts the dose-response curve (5-HT EC50 increases from 3.1 μM to 18.1 μM) without altering maximal response, consistent with competitive binding .

Species and Tissue Variability :

  • In piglet right atrium, 2-Me5-HT acts as a weak partial agonist (pEC50 = -3.9) but depresses heart rate, suggesting tissue-specific effects .

Therapeutic Potential: 2-Me5-HT’s selective 5-HT3 agonism has been explored for antidepressant-like effects, distinct from the emetic or prokinetic roles of full agonists like mCPBG .

Biological Activity

2-Methyl-5-hydroxytryptamine hydrochloride, also known as 2-Methylserotonin, is a tryptamine derivative closely related to serotonin (5-hydroxytryptamine, 5-HT). It exhibits significant biological activity primarily through its action as an agonist at serotonin receptors, particularly the 5-HT3 and 5-HT6 receptors. This article provides a detailed overview of the compound's biological activity, including its receptor interactions, effects on cellular signaling, and implications in various research contexts.

  • IUPAC Name : this compound
  • CAS Number : 845861-49-6
  • Molecular Formula : C₁₁H₁₄N₂O·HCl
  • Molecular Weight : 226.71 g/mol

Receptor Interactions

2-Methyl-5-hydroxytryptamine acts primarily as a full agonist at the 5-HT3 receptor and a potent ligand for the 5-HT6 receptor:

Receptor TypeBinding Affinity (Ki)
5-HT31200 nM
5-HT646 nM

The compound's effective concentration ranges from 0.5 to 50 µM , with an IC50 value of approximately 3.1 ± 0.9 µM for the 5-HT3 receptor, indicating a moderate potency in activating these receptors .

Upon binding to the 5-HT3 receptor, which is a ligand-gated ion channel, 2-Methylserotonin induces inward ion currents in neuronal cells. Studies have shown that the currents elicited by this compound are approximately 19.9 ± 2.4% of those produced by serotonin itself, suggesting that while it mimics serotonin's action, it does so with reduced efficacy . The desensitization of the receptor following binding to 2-Methylserotonin occurs at a slower rate compared to serotonin, which may have implications for its pharmacological profile .

Neuroblastoma Cell Studies

In experiments involving N1E-115 neuroblastoma cells, treatment with varying concentrations of 2-Methylserotonin resulted in a dose-dependent increase in ion currents. This study highlights the compound's potential utility in neuropharmacological applications .

Gut Microbiota Interaction

Recent research has demonstrated that gut microbiota-produced tryptamines, including 2-Methylserotonin, can activate epithelial G-protein-coupled receptors (GPCRs), leading to increased colonic secretion. This finding suggests that compounds like 2-Methylserotonin may play a role in gut physiology and could be relevant in studies of gastrointestinal disorders .

Cancer Research Implications

In cancer research contexts, particularly concerning fibrosarcoma cells (HT1080), the compound's interactions with serotonin receptors may influence tumor growth and metastasis. The modulation of COX-2 expression and prostaglandin E2 production via serotonin pathways has been observed, indicating potential avenues for therapeutic intervention .

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

  • Agonistic Activity : Acts as a full agonist at the 5-HT3 receptor and potent ligand for the 5-HT6 receptor.
  • Ion Channel Modulation : Induces inward ion currents in neuronal cells.
  • Potential Therapeutic Applications : Investigated for roles in neuropharmacology and cancer treatment.

Q & A

Q. What are the recommended storage and handling protocols for 2-Methyl-5-hydroxytryptamine hydrochloride to ensure stability?

Methodological Answer:

  • Storage Conditions: Store in sealed glass containers protected from light at room temperature (preferably cool, ≤25°C) in a well-ventilated area .
  • Handling Precautions: Use personal protective equipment (PPE), including gloves, protective eyewear, and lab coats. Avoid skin contact and inhalation. Implement local exhaust ventilation in workspaces .
  • Stability: Stability is maintained for ≥2 years when stored at -20°C, as indicated for structurally similar tryptamine derivatives .

Q. What safety measures are critical when using this compound in electrophysiological studies?

Methodological Answer:

  • Engineering Controls: Use fume hoods or localized exhaust systems to minimize aerosol exposure. Ensure emergency eyewash stations and safety showers are accessible .
  • PPE Guidelines: Wear nitrile or chemically resistant gloves (tested for breakthrough times), dust masks, and closed-lab attire. Avoid reusing contaminated gloves .
  • Waste Disposal: Follow regional regulations for hazardous waste disposal. Classify waste under UN3077 (environmentally hazardous solids) for transport .

Advanced Research Questions

Q. How does this compound function as a 5-HT3 receptor agonist, and what experimental approaches validate its selectivity?

Methodological Answer:

  • Mechanistic Insights: Acts as a potent 5-HT3 receptor agonist with anti-depressive effects, demonstrated via radioligand binding assays and electrophysiological recordings in neuronal cell lines (e.g., N1E-115) .
  • Selectivity Validation:
    • Use competitive antagonism assays with ondansetron (5-HT3 antagonist) to confirm receptor specificity .
    • Compare EC50 values across 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2C) to rule off-target effects .

Q. How can researchers reconcile discrepancies in reported agonist efficacy (partial vs. full) of this compound?

Methodological Answer:

  • Experimental Variables:
    • Cell Type Differences: Partial agonism observed in N1E-115 cells (EC50 shift from 3.1 μM to 18.1 μM in co-application studies) vs. full agonism in other models .
    • Receptor Conformation Sensitivity: Agonist efficacy may depend on receptor desensitization states. Pre-treat cells with allosteric modulators to stabilize active/inactive conformations .
  • Data Analysis: Compare Hill coefficients (nH); partial agonists typically exhibit lower nH (e.g., 1.2 for 2-Me5-HT vs. 2.3 for 5-HT in N1E-115 cells) .

Q. What methodologies are recommended for quantifying this compound purity and stability in long-term studies?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-ESI-MS/MS: Validate purity (>98%) using reference standards and monitor degradation products (e.g., oxidation byproducts) .
    • Stability Testing: Perform accelerated stability studies under varying temperatures (-20°C to +25°C) and humidity conditions, with periodic sampling over 6–24 months .

Q. How can structural modifications of this compound optimize its pharmacokinetic profile for CNS studies?

Methodological Answer:

  • Rational Design Strategies:
    • Introduce methyl or halogen groups at the indole ring to enhance blood-brain barrier (BBB) penetration, guided by logP calculations and in silico BBB permeability models .
    • Modify the hydroxyl group to a prodrug (e.g., esterification) to improve oral bioavailability, followed by enzymatic hydrolysis studies in plasma .

Q. What experimental designs are optimal for assessing the compound’s role in cholestatic itch or neuropathic pain models?

Methodological Answer:

  • In Vivo Models:
    • Use bile duct ligation (BDL) rats to study cholestatic itch, co-administering 2-Me5-HT with 5-HT3 antagonists (e.g., ondansetron) to isolate receptor-specific effects .
    • Measure scratching behavior and spinal neuronal activation via c-Fos immunohistochemistry .
  • Dose-Response Curves: Establish ED50 values in neuropathic pain models (e.g., chronic constriction injury) using von Frey filaments and thermal hyperalgesia assays .

Q. How do differences in receptor desensitization rates impact functional assays for 5-HT3 agonism?

Methodological Answer:

  • Electrophysiological Protocols:
    • Apply rapid superfusion systems to minimize desensitization artifacts during agonist application .
    • Measure desensitization half-times (t1/2) at matched current amplitudes (e.g., 50% peak response) to compare 2-Me5-HT and 5-HT .
  • Data Interpretation: Use non-equilibrium models (e.g., two-state desensitization) to correct for receptor inactivation in dose-response analyses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-hydroxytryptamine hydrochloride
Reactant of Route 2
2-Methyl-5-hydroxytryptamine hydrochloride

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